Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
The compound is a sodium salt of a carboxylate, which contains a thiadiazole ring. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. They are known for their diverse biological activities .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the thiadiazole ring and various functional groups. These include a carboxylate group, which is deprotonated and forms a salt with sodium, and a carbamate group, which is an ester of carbamic acid .Scientific Research Applications
Chemical Transformations
Transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases like potassium tert-butylate and sodium ethylate have been studied, revealing the decomposition of the studied compounds with cleavage of the thiadiazole ring and formation of labile acetylene thiolates (Maadadi, Pevzner, & Petrov, 2017).
Synthesis and Properties
The synthesis and physical-chemical properties of 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts were explored, with a focus on their biological potential assessed through molecular modeling (Hotsulia & Fedotov, 2020).
Reactions with Aromatic Carboxylic Acid Esters
The interaction of 2,5-Dimethyl-1,3,4-thiadiazole with aromatic carboxylic acid esters in the presence of sodium hydride has been studied, leading to sodium enolates and, upon hydrolysis, to phenacyl-1,3,4-thiadiazoles (Kantlehner, Haug, Kinzy, Scherr, & Ivanov, 2004).
Biological Activity
The biological activity of certain compounds, particularly against bacteria and fungi, has been tested, revealing in some cases excellent biocidal properties (Youssef, Abbady, Ahmed, & Omar, 2011).
Mechanism of Action
Properties
IUPAC Name |
sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.Na/c1-9(2,3)16-8(15)10-4-5-11-12-6(17-5)7(13)14;/h4H2,1-3H3,(H,10,15)(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJDSQXQWXJGCA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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